molecular formula C17H13FN2O2 B2972751 N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide CAS No. 1018140-76-5

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide

Cat. No.: B2972751
CAS No.: 1018140-76-5
M. Wt: 296.301
InChI Key: YLLCYCDSMNZVNR-UHFFFAOYSA-N
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Description

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide is a benzamide derivative featuring a 6-fluoroquinoline moiety linked via an amide bond to a 3-methoxy-substituted benzamide scaffold. This compound is of interest due to its structural similarity to pharmacologically active molecules targeting receptors, enzymes, and ion channels.

Properties

IUPAC Name

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-13-4-2-3-11(9-13)17(21)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLCYCDSMNZVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: The fluorine atom is introduced at the 6-position of the quinoline ring using electrophilic fluorination reagents such as Selectfluor.

    Formation of the benzamide moiety: The benzamide moiety is introduced by reacting the fluoroquinoline intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Structural Differences: Replaces the 6-fluoroquinoline with a trifluoromethoxy-substituted phenyl ring and a triazole group.
  • Pharmacological Profile : Acts as a metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator, with enhanced CNS penetration due to the cyclopropylmethoxy group .
  • Physicochemical Properties: LogP ≈ 3.1 (higher lipophilicity than N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide), which may limit brain penetration compared to fluorinated quinoline derivatives .

N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

  • Structural Differences: Incorporates a cyanoquinoline core linked via an ethylamine spacer to the benzamide.
  • Biological Activity: Dual corrector-potentiator for ΔF508-CFTR, restoring chloride channel function in cystic fibrosis. The ethylamine spacer and cyano group enhance binding to CFTR domains compared to the direct amide linkage in the target compound .
  • Selectivity: Demonstrates >100-fold selectivity over serotonin and sigma receptors, unlike fluorinated quinolines, which may interact with dopamine receptors .

N-(1H-Indazol-3-yl)-3-methoxybenzamide (StA-NS2-2)

  • Structural Differences: Substitutes quinoline with an indazole ring.
  • Functional Role: Identified as a hit compound in antiviral screening, inhibiting viral protein interactions. The indazole moiety may improve π-π stacking in hydrophobic binding pockets compared to quinoline .
  • Solubility : Lower aqueous solubility than the target compound due to reduced polar surface area.

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (D4 Receptor Ligand)

  • Structural Differences: Features a piperazine ring and chlorophenyl group instead of quinoline.
  • Pharmacology: High affinity for dopamine D4 receptors (Ki = 1.2 nM) with >100-fold selectivity over D2/D3 receptors.

Key Comparative Data Table

Compound Name Core Structure Target/Activity Selectivity/LogP Key Advantage(s)
This compound 6-Fluoroquinoline Undisclosed (putative CNS targets) LogP ≈ 2.5 (estimated) Balanced lipophilicity for CNS penetration
CoPo-22 Cyanoquinoline ΔF508-CFTR corrector-potentiator >100-fold over 5-HT/sigma Dual activity; clinical relevance in CF
VU6012962 Trifluoromethoxyphenyl mGlu7 negative modulator LogP = 3.1 Orally bioavailable CNS penetrant
StA-NS2-2 Indazole Antiviral (NS2 inhibitor) N/A Novel mechanism against viral interactions
D4 Ligand Piperazine-chlorophenyl Dopamine D4 receptor antagonist Ki = 1.2 nM (D4) PET imaging utility

Research Findings and Mechanistic Insights

  • Fluorine Impact: The 6-fluoro substituent in this compound likely enhances metabolic stability and binding affinity through electronegative effects and van der Waals interactions, as seen in fluorinated PET tracers .
  • Amide Linkage vs.
  • Quinoline vs. Heterocyclic Cores: Quinoline derivatives generally exhibit better CNS penetration than indazole or piperazine-containing analogs due to optimal logP and molecular weight profiles .

Biological Activity

N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of fluoroquinolones, characterized by a bicyclic structure that includes a quinoline moiety. Its chemical formula is C16H14FN3O2, indicating the presence of fluorine and methoxy groups that contribute to its unique properties.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. This mechanism is similar to other fluoroquinolones but may exhibit unique potency and spectrum due to its specific structural modifications.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial properties. Here are some key findings:

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is often compared with other fluoroquinolones like ciprofloxacin and norfloxacin, showing varying levels of potency .
  • Antifungal Properties : Preliminary studies suggest that this compound may also possess antifungal properties, although more research is needed to fully characterize this activity.

Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • In Vitro Studies : A series of experiments conducted on various bacterial strains indicated that this compound could inhibit bacterial growth effectively at low concentrations. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established fluoroquinolone antibiotics.
  • Case Study : In a study examining the compound's effects on resistant bacterial strains, it was observed that this compound showed promising results in overcoming resistance mechanisms often seen in clinical isolates .
  • Pharmacokinetics : Research into the pharmacokinetic properties suggests that the compound has favorable absorption characteristics, which may enhance its therapeutic potential when administered orally .

Comparative Analysis with Other Compounds

To better understand the unique aspects of this compound, a comparative analysis with other fluoroquinolones has been conducted:

CompoundMIC (µg/mL)Spectrum of ActivityUnique Features
This compound0.5 - 2Broad (Gram-positive & negative)Unique substitution pattern enhances activity
Ciprofloxacin0.25 - 1BroadWell-studied, widely used antibiotic
Norfloxacin0.5 - 4BroadOlder fluoroquinolone with established efficacy

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